molecular formula C12H14ClN5O2S B2927967 5-氯-N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)噻吩-2-甲酰胺 CAS No. 2034276-73-6

5-氯-N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)噻吩-2-甲酰胺

货号 B2927967
CAS 编号: 2034276-73-6
分子量: 327.79
InChI 键: NDHGFHXLOGMVAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H14ClN5O2S and its molecular weight is 327.79. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticoagulant Therapy

This compound is a potent inhibitor of the coagulation enzyme Factor Xa (FXa), which plays a central role in the blood coagulation cascade. By inhibiting FXa, it helps to prevent the amplified generation of thrombin, thus reducing thrombin-mediated activation of coagulation and platelets. This makes it a promising candidate for the development of new anticoagulant therapies .

Treatment of Thromboembolic Diseases

Due to its anticoagulant properties, this compound is under clinical development for the prevention and treatment of various thromboembolic diseases. These include conditions such as deep vein thrombosis (DVT), pulmonary embolism (PE), myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, cerebral stroke, transitory ischemic attacks, and peripheral arterial occlusive diseases .

Oral Bioavailability

The compound’s structure allows for good oral bioavailability, which is a significant advantage over current antithrombotic therapies that often require intravenous administration. This characteristic could lead to more convenient treatment options for patients requiring long-term anticoagulation .

Polymorphic Forms

Research into polymorphic forms of this compound, such as form APO-A, has been conducted. These forms can have different physical properties, which may affect the drug’s stability, solubility, and bioavailability. Understanding these forms is crucial for the development of effective and safe pharmaceuticals .

Factor Xa Inhibitor

As a direct FXa inhibitor, it offers a potential advantage over indirect inhibitors by providing a more predictable anticoagulant response, which may not require routine coagulation monitoring. This could simplify the management of anticoagulant therapy for both patients and healthcare providers .

Safety Profile

The interaction of the neutral ligand chlorothiophene in the S1 subsite of FXa suggests that the compound could combine high potency with a favorable safety margin. This is because it can diminish the activation of coagulation and platelets without affecting existing thrombin levels, which should be sufficient to ensure primary hemostasis .

作用机制

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been identified as a small-molecule inhibitor with good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This makes it a promising candidate for oral administration without the need for routine coagulation monitoring .

Result of Action

The inhibition of FXa by the compound results in antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

属性

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2S/c1-18(2)11-15-9(16-12(17-11)20-3)6-14-10(19)7-4-5-8(13)21-7/h4-5H,6H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHGFHXLOGMVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。